N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is a stable isotope-labeled compound. It is often used in scientific research for various applications, including chemical identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.
Analyse Chemischer Reaktionen
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Wissenschaftliche Forschungsanwendungen
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 has several scientific research applications:
Chemistry: Used as a chemical reference for identification and analysis.
Biology: Used in metabolic studies to trace the incorporation and transformation of labeled compounds.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new materials and processes.
Wirkmechanismus
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 involves its incorporation into biological systems where it can be traced using various analytical techniques. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6 is unique due to its stable isotope labeling, which allows for precise tracing and analysis. Similar compounds include:
Eigenschaften
Molekularformel |
C9H16N4O3 |
---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2 |
InChI-Schlüssel |
KGQMQNPFMOBJCY-KLGFSFPVSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C |
Kanonische SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.